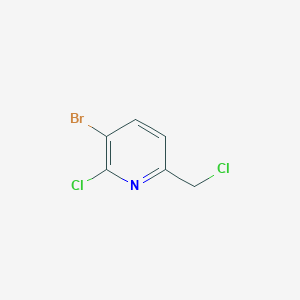

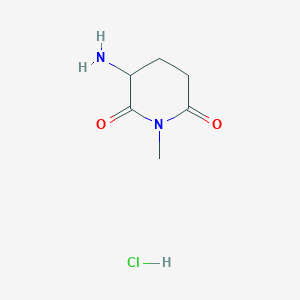

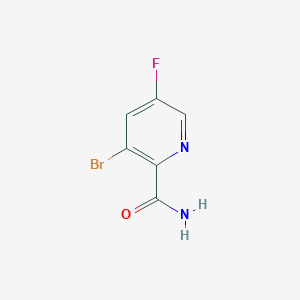

![molecular formula C11H12O B1383250 3-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1823934-89-9](/img/structure/B1383250.png)

3-(Bicyclo[1.1.1]pentan-1-yl)phenol

Übersicht

Beschreibung

“3-(Bicyclo[1.1.1]pentan-1-yl)phenol” is a compound that contains a bicyclo[1.1.1]pentane (BCP) motif . The BCP motif has been demonstrated to be bioisosteres of the phenyl ring . It is used as a precursor in the synthesis of a potent quinolone antibacterial agent .

Synthesis Analysis

The synthesis of BCP derivatives often involves a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . Another strategy involves azidoheteroarylation of [1.1.1]propellane .Molecular Structure Analysis

The molecular structure of BCP derivatives consists of three rings of four carbon atoms each . It is a highly strained molecule .Chemical Reactions Analysis

BCP derivatives can undergo direct C–H insertion without losing the integrity of their carbocyclic framework . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported .Physical And Chemical Properties Analysis

BCP derivatives add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .Wissenschaftliche Forschungsanwendungen

Bioisosteres in Drug Design

Summary of the Application

BCPs are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates . They have shown particularly impressive results in this field as surrogates for 1,4-disubstituted arenes, tert-butyl, and alkyne groups, imparting desirable properties such as membrane permeability, solubility and metabolic stability .

Methods of Application

The synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides .

Results or Outcomes

Examples include BCP analogues of the γ-secretase inhibitor BMS-708, 163 and resveratrol, in which the BCP serves as a bioisostere for a p-substituted arene due to its comparable positioning of substituents .

Materials Science

Summary of the Application

Over the past three decades, the application of BCP derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors and metal–organic frameworks has been extensively investigated .

Methods of Application

The specific methods of application in materials science vary depending on the specific use case. However, the common feature is the use of the unique structural properties of BCPs to achieve specific material properties .

Results or Outcomes

The outcomes also vary depending on the specific application. However, in general, the use of BCPs in materials science has led to the development of materials with unique properties .

Safety And Hazards

While specific safety and hazards for “3-(Bicyclo[1.1.1]pentan-1-yl)phenol” are not mentioned in the search results, it’s important to handle similar compounds with care. For example, “(Bicyclo[1.1.1]pent-1-yl)methanol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

3-(1-bicyclo[1.1.1]pentanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEUSYKJHSJDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bicyclo[1.1.1]pentan-1-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)

![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1383172.png)

![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)

![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)